6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex chemical compound with a unique structure that has garnered interest in various scientific fields.
Preparation Methods
The synthesis of 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the thieno[2,3-c]pyridine core .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets . Additionally, its unique structure makes it a valuable tool in drug discovery and development, where it can be used to design new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with molecular targets in the body. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity . The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
When compared to other similar compounds, 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other thieno[2,3-c]pyridine derivatives, which have been studied for their biological activities . the presence of the acetyl and triethoxybenzamido groups in this compound provides it with distinct properties that enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
6-acetyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-5-30-16-10-14(11-17(31-6-2)20(16)32-7-3)22(29)25-23-19(21(24)28)15-8-9-26(13(4)27)12-18(15)33-23/h10-11H,5-9,12H2,1-4H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPARIDKSXITIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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